molecular formula C8H18Mg B073119 Dibutylmagnesium CAS No. 1191-47-5

Dibutylmagnesium

Cat. No. B073119
CAS RN: 1191-47-5
M. Wt: 138.53 g/mol
InChI Key: KJJBSBKRXUVBMX-UHFFFAOYSA-N
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Description

Dibutylmagnesium is an organometallic chemical compound of magnesium. Its chemical formula is C8H18Mg . The pure substance is a waxy solid and is commercially marketed as a solution in heptane .


Synthesis Analysis

Dibutylmagnesium can be obtained by the reaction of butyllithium with magnesium butylchloride and subsequent addition of magnesium 2-ethylhexanoate . It can also be prepared by hydrogenation of magnesium, followed by reaction with 1-butene . Another method involves using 2-chlorobutane, magnesium powder, and n-butyllithium .


Molecular Structure Analysis

The molecular structure of Dibutylmagnesium is represented by the SMILES string CCC[CH2-].CCC[CH2-].[Mg+2] . Its InChI key is KJJBSBKRXUVBMX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dibutylmagnesium is used as a convenient reagent for the preparation of organomagnesium compounds . It can be effectively decomposed to produce MgH2 and Mg metal for applications such as hydrogen storage, single site catalysis, and powder metallurgy .


Physical And Chemical Properties Analysis

Dibutylmagnesium has a molar mass of 138.53 and appears as a waxy solid . It has a density of 0.713 g/mL at 25°C .

Scientific Research Applications

Synthesis of Organomagnesium Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: Dibutylmagnesium is used as a convenient reagent for the preparation of organomagnesium compounds .
  • Methods of Application: Dibutylmagnesium can be obtained by reaction of butyllithium with magnesium butylchloride and subsequent addition of magnesium 2-ethylhexanoate . It can also be prepared by hydrogenation of magnesium, followed by reaction with 1-butene .
  • Results or Outcomes: The synthesis of organomagnesium compounds using Dibutylmagnesium allows for the creation of a variety of organometallic compounds, which have numerous applications in organic synthesis .

Deprotection of Aromatic and Aliphatic Benzyl Thioethers

  • Scientific Field: Organic Chemistry .
  • Application Summary: Dibutylmagnesium solution can be used as a reagent for the deprotection of aromatic and aliphatic benzyl thioethers to synthesize corresponding benzylthiols .
  • Methods of Application: The deprotection process involves the use of Dibutylmagnesium solution in the presence of titanocene dichloride .
  • Results or Outcomes: The result of this application is the synthesis of benzylthiols from benzyl thioethers .

Catalyst for Polymerization

  • Scientific Field: Polymer Chemistry.
  • Application Summary: Dibutylmagnesium can act as a catalyst for the polymerization of various monomers.
  • Methods of Application: Dibutylmagnesium initiates the polymerization process by activating the monomer and facilitating the formation of polymer chains.
  • Results or Outcomes: The result of this application is the synthesis of polymers from various monomers.

Preparation of Organomagnesium Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: Dibutylmagnesium is used as a reagent for the preparation of organomagnesium compounds .
  • Methods of Application: Dibutylmagnesium can be prepared using 2-chlorobutane, magnesium powder, and n-butyllithium .
  • Results or Outcomes: The result of this application is the synthesis of a variety of organomagnesium compounds .

Synthesis of Enantioenriched Nitrogen-containing Heterocyclic Derivatives

  • Scientific Field: Organic Chemistry .
  • Application Summary: Dibutylmagnesium can be used as a catalyst to synthesize enantioenriched nitrogen-containing heterocyclic derivatives .
  • Methods of Application: The synthesis involves the asymmetric ring-opening reaction of aziridines with substituted tetrazoles in the presence of chiral ligand .
  • Results or Outcomes: The result of this application is the synthesis of enantioenriched nitrogen-containing heterocyclic derivatives .

Synthesis of Magnesium Hydride

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: Dibutylmagnesium can be used in the synthesis of magnesium hydride .
  • Methods of Application: The synthesis involves the reaction of phenylsilane and dibutylmagnesium .
  • Results or Outcomes: The result of this application is the synthesis of magnesium hydride .

Safety And Hazards

Dibutylmagnesium is highly flammable and may form combustible dust concentrations in air . In contact with water, it releases flammable gases which may ignite spontaneously . It may be fatal if swallowed and enters airways, and causes severe skin burns and eye damage . It may also cause drowsiness or dizziness .

Relevant Papers One relevant paper discusses the synthesis and structures of some main group complexes of the sterically hindered N, N′-bis (2,6-diisopropylphenyl)-4-toluamidinate ligand . The treatment of HDippAm with nbutyllithium (1∶1) or dibutylmagnesium (2∶1) in THF at low temperature results in clean alkane elimination to give compounds devoid of the FTIR stretches (Nujol) and 1 H NMR resonances (C6D6) attributable to the N–H moiety of the parent ligand .

properties

IUPAC Name

magnesium;butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJBSBKRXUVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061590
Record name Magnesium, dibutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylmagnesium

CAS RN

1191-47-5, 81065-77-2
Record name Magnesium, dibutyl-
Source ChemIDplus
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Record name Magnesium, dibutyl-
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Record name Magnesium, dibutyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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